4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an imidazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Imidazole Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction where a halogenated precursor reacts with 1-methylimidazole.
Final Assembly: The final step involves coupling the imidazole-thiazole intermediate with aniline (N-phenylamine) under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thiazole ring, potentially leading to hydrogenated derivatives.
Substitution: The phenyl group and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the imidazole or thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe or a ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features make it a candidate for studying the effects of heterocyclic compounds on biological systems.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole and imidazole rings are known for their antimicrobial, antifungal, and anticancer activities. Research could focus on its efficacy and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its application could extend to the fields of electronics, photonics, and materials science.
Mechanism of Action
The mechanism by which 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and imidazole rings might facilitate binding through hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions could modulate biological pathways, leading to the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one
- 2-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-4-amine
- 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-oxazol-2-amine
Uniqueness
Compared to similar compounds, 4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine stands out due to its specific combination of functional groups. The presence of both thiazole and imidazole rings, along with the phenyl group, provides a unique set of chemical properties and potential biological activities. This combination can result in distinct reactivity patterns and interaction profiles, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-18-8-7-15-14(18)20-10-12-9-19-13(17-12)16-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFIIJJCLQWHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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